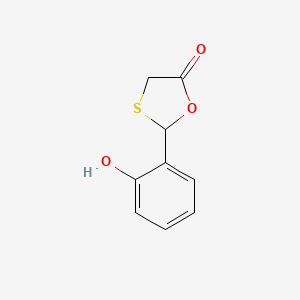
LICHROLUT EN, 40-120 MYM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LICHROLUT EN, 40-120 MYM is a solid-phase extraction (SPE) product designed for reliable and rapid extraction of analytes from complex samples. It is particularly well-suited for environmental analysis, where highly contaminated samples or very polar organic compounds need to be analyzed. The sorbent used in LICHROLUT EN is an ethyl vinyl benzene divinyl benzene polymer, which offers a high specific surface area and excellent adsorption capacity for polar organic substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The sorbent in LICHROLUT EN is synthesized through the polymerization of ethyl vinyl benzene and divinyl benzene. The polymerization process involves the use of initiators and specific reaction conditions to achieve the desired particle size distribution and surface properties. The resulting polymer is then processed to create irregularly shaped particles with a size distribution of 40-120 micrometers .
Industrial Production Methods: In industrial settings, the production of LICHROLUT EN involves large-scale polymerization reactors where the monomers are polymerized under controlled conditions. The polymer is then subjected to various purification and processing steps to ensure uniformity and high purity. The final product is packed into cartridges for use in solid-phase extraction applications .
Analyse Chemischer Reaktionen
Types of Reactions: LICHROLUT EN undergoes various types of interactions with analytes, including hydrophobic interactions (Van-der-Waals forces), polar interactions (hydrogen bonding, dipole-dipole forces), and ion exchange interactions. These interactions are reversible, allowing for the selective isolation and elution of target analytes .
Common Reagents and Conditions:
Hydrophobic Interactions: Non-polar solvents such as n-hexane and methylene chloride are commonly used.
Polar Interactions: Polar solvents like methanol and acetonitrile are employed.
Ion Exchange Interactions: Buffer solutions with varying pH levels are used to enhance ion exchange interactions
Major Products Formed: The major products formed during the extraction process are the isolated analytes, which can include environmental pollutants (e.g., pesticides, phenols), pharmaceuticals (e.g., antibiotics, caffeine), and other organic compounds .
Wissenschaftliche Forschungsanwendungen
LICHROLUT EN is widely used in various scientific research applications due to its high capacity and versatility:
Environmental Analysis: Extraction of pollutants such as fungicides, herbicides, phenols, and pesticides from water and soil samples.
Pharmaceutical Analysis: Isolation of drugs and their metabolites from biological fluids such as serum, plasma, and urine.
Food and Beverage Analysis: Extraction of dyes, essential oils, organic acids, vitamins, and surfactants from food and beverage samples.
Trace Analysis: Ideal for trace analysis of polar compounds in various matrices, including aqueous buffers and environmental samples.
Wirkmechanismus
The mechanism of action of LICHROLUT EN involves strong but reversible interactions between the analyte and the surface of the stationary phase. These interactions allow for the selective isolation of target analytes from complex samples. The high specific surface area of the sorbent enhances its adsorption capacity, making it effective for trace analysis and the extraction of polar organic substances .
Vergleich Mit ähnlichen Verbindungen
LICHROLUT RP-18: A non-polar sorbent used for the extraction of non-polar analytes.
LICHROLUT Si: A polar sorbent used for the extraction of polar analytes.
LICHROLUT CN: A polar sorbent with cyano functional groups for specific interactions.
LICHROLUT SCX: A strong cation exchange sorbent for the extraction of cationic analytes
Uniqueness of LICHROLUT EN: LICHROLUT EN stands out due to its mixed polarity copolymer, which provides both polar and non-polar interaction sites. This makes it highly versatile for the extraction of mixed polar analytes. Additionally, its extremely high surface area and stability across a wide pH range (pH 1 to pH 13) further enhance its performance in various applications .
Eigenschaften
CAS-Nummer |
165039-45-2 |
|---|---|
Molekularformel |
C4H3FN2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



